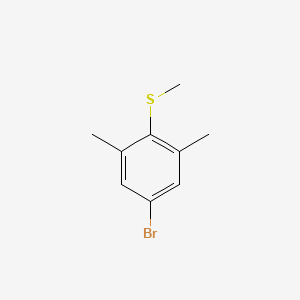

5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXLVKRPLAVSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738510 | |

| Record name | 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648906-19-8 | |

| Record name | 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,3 Dimethyl 2 Methylsulfanyl Benzene

Precursor Synthesis and Functional Group Interconversion Strategies

The construction of the target molecule begins with the synthesis of a suitable precursor, 1,3-dimethyl-2-(methylsulfanyl)benzene, followed by regioselective bromination. This multi-step approach allows for the controlled placement of the substituents on the aromatic ring.

Synthesis from Dimethylbenzenes

The synthetic pathway typically commences with a derivative of m-xylene (B151644) (1,3-dimethylbenzene). A key precursor that can be sourced or synthesized is 2,6-dimethylbenzenethiol (B89409). hmdb.cacymitquimica.com This compound serves as the foundational structure upon which the methylsulfanyl group is introduced. 2,6-Dimethylbenzenethiol is a thiophenol, a class of organosulfur compounds characterized by a thiol group attached to a benzene (B151609) ring. hmdb.ca

Introduction of the Methylsulfanyl Moiety

With 2,6-dimethylbenzenethiol as the starting material, the introduction of the methylsulfanyl group is achieved through a straightforward S-methylation reaction. This involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a nucleophile. The subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields 1,3-dimethyl-2-(methylsulfanyl)benzene.

Reaction Scheme:

Starting Material: 2,6-Dimethylbenzenethiol

Reagents: 1. Base (e.g., Sodium Hydroxide, Potassium Carbonate) 2. Methylating Agent (e.g., Methyl Iodide)

Product: 1,3-Dimethyl-2-(methylsulfanyl)benzene

Regioselective Bromination Protocols

The final step in the synthesis is the regioselective bromination of 1,3-dimethyl-2-(methylsulfanyl)benzene. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired 5-bromo isomer. The two methyl groups are ortho, para-directing, as is the methylsulfanyl group. The steric hindrance from the two methyl groups flanking the methylsulfanyl group will likely direct the incoming electrophile to the less hindered para position relative to the methylsulfanyl group.

Advanced Bromination Techniques for Aromatic Systems

To achieve the desired bromination with high selectivity and yield, advanced bromination techniques are often employed. These methods focus on the generation of a suitable bromine electrophile and controlling the reaction conditions.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of aromatic rings. fiveable.memsu.edu For the bromination of 1,3-dimethyl-2-(methylsulfanyl)benzene, a classic approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). openstax.org The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. fiveable.melibretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. fiveable.melibretexts.org The final step is the deprotonation of this intermediate to restore aromaticity and yield the brominated product. msu.edulibretexts.org

Mechanism Steps:

Formation of the bromine electrophile through the interaction of Br₂ and FeBr₃. fiveable.me

Nucleophilic attack of the aromatic ring on the electrophilic bromine atom, forming a sigma complex (arenium ion). libretexts.org

Deprotonation of the arenium ion by a weak base to restore the aromatic system. msu.edulibretexts.org

| Reagent/Catalyst | Role |

| Molecular Bromine (Br₂) | Source of bromine |

| Iron(III) Bromide (FeBr₃) | Lewis acid catalyst to generate the electrophile |

Oxidative Bromination Approaches

Oxidative bromination presents an alternative strategy where a bromide salt is oxidized in situ to generate the electrophilic bromine species. nih.govdatapdf.comacs.org This method can sometimes offer milder reaction conditions and improved selectivity. Common oxidizing agents used in conjunction with a bromide source (e.g., sodium bromide) include hydrogen peroxide or other peroxides. The oxidation of thioethers by bromine has been studied as a model system for oxidative phosphorylation. nih.govdatapdf.comacs.org While direct oxidative bromination of the aromatic ring is the primary goal, care must be taken to avoid oxidation of the sulfur atom in the methylsulfanyl group. nih.govdatapdf.comacs.org The choice of oxidizing agent and reaction conditions is critical to favor aromatic substitution over thioether oxidation. The oxidation of thiols to disulfides using bromine is a well-established reaction and highlights the potential for side reactions if conditions are not carefully controlled. researchgate.nettandfonline.com

| Bromine Source | Oxidizing Agent | Potential Side Reaction |

| Sodium Bromide (NaBr) | Hydrogen Peroxide (H₂O₂) | Oxidation of the methylsulfanyl group |

Synthesis via Aromatic Substitution Reactions

Aromatic substitution reactions provide classical pathways to functionalize benzene rings. These can be broadly categorized into nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr) Routes

The Nucleophilic Aromatic Substitution (SNAr) mechanism involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This pathway typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

In the context of synthesizing 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene, a potential precursor would be 1,5-dibromo-2,4-dimethylbenzene (B59744). The nucleophile would be a methylthiolate source, such as sodium thiomethoxide (NaSMe).

However, the benzene ring in 1,5-dibromo-2,4-dimethylbenzene lacks the necessary activation. The methyl groups (-CH3) are electron-donating, which destabilizes the negatively charged intermediate required for the SNAr mechanism, making this route generally unfavorable under standard conditions. libretexts.org Consequently, SNAr is not a practical or commonly employed method for the synthesis of this specific compound.

Alternative Substitution Pathways

A more viable approach utilizing aromatic substitution principles involves an electrophilic aromatic substitution (EAS) pathway. This strategy would begin with a pre-existing methylsulfanyl group on the ring, which, along with the methyl groups, would direct the regioselectivity of a subsequent bromination step.

A plausible synthetic sequence is as follows:

Preparation of 2,4-dimethylthioanisole (B1596629) : The synthesis starts from 2,4-dimethylthiophenol, which can be S-methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base to yield 2,4-dimethylthioanisole.

Electrophilic Bromination : 2,4-dimethylthioanisole is then treated with an electrophilic bromine source, such as molecular bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or in a suitable solvent like acetic acid.

The directing effects of the substituents on the ring determine the position of bromination. The methylsulfanyl (-SMe) and the two methyl (-CH3) groups are all ortho-, para-directing activators. The position para to the strongly activating -SMe group is occupied by a methyl group. The positions ortho to the -SMe group are sterically hindered. Therefore, the bromine is directed to the vacant position that is para to the C-1 methyl group and ortho to the C-3 methyl group, yielding the desired product, this compound.

Organometallic Approaches to Synthesis

Organometallic chemistry offers powerful and versatile methods for forming C-S bonds with high efficiency and selectivity.

Formation from Organometallic Precursors (e.g., Grignard Reagents)

The use of Grignard reagents provides a classic organometallic route to form carbon-heteroatom bonds. This approach involves the reaction of an aryl magnesium halide with an electrophilic sulfur source.

The synthesis of this compound via this method would typically start from 1,5-dibromo-2,4-dimethylbenzene. The key steps are:

Grignard Reagent Formation : 1,5-dibromo-2,4-dimethylbenzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Under controlled conditions, a selective mono-metalation can be achieved to form (4-bromo-2,6-dimethylphenyl)magnesium bromide.

Reaction with an Electrophilic Sulfur Reagent : The resulting Grignard reagent is then treated with an electrophile that can deliver a methylsulfanyl group. Dimethyl disulfide (CH3SSCH3) is a commonly used reagent for this purpose. The nucleophilic carbon of the Grignard reagent attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired thioether.

This method is effective but requires careful control of reaction conditions to avoid side reactions, such as the formation of di-Grignard reagents or Wurtz-type coupling products.

Transition Metal-Catalyzed C-S Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have become one of the most important tools for constructing C-S bonds. nih.govresearchgate.net Catalysts based on palladium, copper, and nickel are widely employed for the coupling of aryl halides with thiols or their salts. researchgate.netnih.gov

A general scheme for the synthesis of this compound using this approach involves the reaction of 1,5-dibromo-2,4-dimethylbenzene with a methylthiol source, such as methanethiol (B179389) (CH3SH) or sodium thiomethoxide (NaSMe), in the presence of a metal catalyst.

Palladium-Catalyzed Coupling : Palladium-based catalysts, often in combination with phosphine (B1218219) ligands (e.g., Xantphos, dppf), are highly effective for C-S bond formation. researchgate.net The reaction typically requires a base (e.g., sodium tert-butoxide, cesium carbonate) to facilitate the catalytic cycle. The selectivity for mono-arylation can often be controlled by adjusting the stoichiometry of the reactants and reaction conditions.

Copper-Catalyzed Coupling : Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a more economical alternative to palladium. nih.gov These reactions typically use a copper(I) salt (e.g., CuI, CuBr) as the catalyst, often in the presence of a ligand such as phenanthroline or an amino acid. A base is also required, and polar aprotic solvents like DMF or DMSO are commonly used at elevated temperatures.

The table below summarizes representative conditions for transition metal-catalyzed C-S bond formation with aryl bromides.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 110 | 75-95 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 70-90 |

| NiCl₂(dppp) | dppp | NaOtBu | Dioxane | 100 | 65-85 |

Considerations for Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and purity while minimizing side products.

Catalyst and Ligand Selection : In transition metal-catalyzed reactions, the choice of metal and ligand is paramount. For palladium catalysis, bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. For copper-catalyzed systems, nitrogen-based ligands can prevent catalyst aggregation and improve solubility. Catalyst loading is also a key parameter; while higher loading can increase reaction rates, it also adds to cost and complicates purification.

Base and Solvent : The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are often used in palladium catalysis, while weaker inorganic bases like potassium or cesium carbonate are common in copper-catalyzed reactions. The base's strength and solubility can significantly impact the reaction outcome. The solvent must be chosen to ensure all components remain in solution at the reaction temperature and should be inert to the reaction conditions.

Temperature and Reaction Time : These parameters are often interdependent. Higher temperatures can reduce reaction times but may also lead to the formation of degradation products or side reactions. For instance, in Grignard synthesis, low temperatures are crucial during formation to prevent Wurtz coupling. Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

Purity of Reactants : The purity of starting materials, particularly the aryl halide and the organometallic reagents, is essential. Impurities can poison the catalyst or participate in unwanted side reactions, leading to lower yields and complex purification procedures.

By systematically adjusting these conditions, a synthetic route can be optimized to produce this compound efficiently and in high yield.

Catalyst Systems and Ligand Effects

While specific catalyst systems for the synthesis of this compound are not documented, the formation of the crucial carbon-sulfur (C-S) bond in analogous aryl sulfides is often accomplished through transition metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel-based catalysts are commonly employed for this purpose.

Palladium-catalyzed C-S coupling reactions are a cornerstone of modern organic synthesis. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding salt. The choice of ligand is critical for the efficiency and selectivity of these transformations. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, are often effective in promoting the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging C-S cross-coupling reactions, offering high stability and catalytic activity.

Copper-catalyzed C-S coupling , often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based systems. These reactions are typically carried out at elevated temperatures and often require the use of a base. A variety of ligands, including diamines, amino acids, and phenanthrolines, have been shown to accelerate copper-catalyzed C-S bond formation, allowing for milder reaction conditions and broader substrate scope.

Nickel-catalyzed C-S coupling offers a more cost-effective approach compared to palladium catalysis. Nickel catalysts, often in combination with phosphine or NHC ligands, can effectively mediate the coupling of aryl halides with thiols. The reactivity of nickel catalysts can be finely tuned by the electronic and steric properties of the supporting ligand.

The following table summarizes potential catalyst and ligand combinations that could be adapted for the synthesis of the methylsulfanyl precursor to the target compound.

| Catalyst Precursor | Ligand Type | Potential Advantages |

| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type biarylphosphines | High efficiency and broad functional group tolerance. |

| CuI or Cu₂O | 1,10-Phenanthroline or L-proline | Cost-effective and suitable for large-scale synthesis. |

| NiCl₂(dppp) or Ni(cod)₂ | N-Heterocyclic Carbenes (NHCs) | Economical and effective for less reactive substrates. |

Solvent Effects and Reaction Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of synthetic transformations. For the potential synthesis of this compound, these factors would need to be carefully optimized for both the C-S bond formation and the bromination steps.

In transition metal-catalyzed cross-coupling reactions for the formation of the aryl sulfide (B99878) intermediate, aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane, and toluene are commonly used. The selection of the solvent can affect the solubility of the reactants and catalyst, as well as the stability and reactivity of the catalytic species.

The reaction temperature for C-S coupling reactions can vary widely, from room temperature to well over 100 °C, depending on the reactivity of the substrates and the chosen catalytic system. For instance, palladium-catalyzed reactions with highly active catalysts and ligands may proceed at lower temperatures, while traditional copper-catalyzed Ullmann reactions often require more forcing conditions.

For the subsequent bromination step, the choice of solvent is equally important. Halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are frequently used for electrophilic aromatic bromination. The reaction temperature for bromination is typically controlled to manage the selectivity of the reaction, with lower temperatures often favoring the formation of the desired monobrominated product and minimizing the formation of polybrominated byproducts.

The table below outlines potential solvent and temperature considerations for the key synthetic steps.

| Synthetic Step | Common Solvents | Typical Temperature Range (°C) | Key Considerations |

| C-S Coupling | Toluene, Dioxane, DMF, DMSO | 25 - 150 | Solvent polarity can influence catalyst activity and solubility. |

| Bromination | DCM, CCl₄, Acetic Acid | 0 - 50 | Lower temperatures can enhance regioselectivity. |

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound would involve several considerations aimed at reducing the environmental impact of the process.

One key aspect is the selection of safer and more environmentally benign reagents and solvents. For the bromination step, traditional methods often employ elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) or in situ generation of the brominating agent from sources like sodium bromide with an oxidant.

In terms of solvent selection, the use of hazardous chlorinated solvents should be minimized. For both the C-S coupling and bromination steps, exploring greener solvent alternatives such as ionic liquids or deep eutectic solvents could be a viable approach. In some cases, reactions can be performed under solvent-free conditions, which represents a significant improvement in terms of environmental impact.

Catalysis is another central tenet of green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For the C-S coupling step, developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused would be a key objective.

Furthermore, process optimization to improve atom economy and reduce the number of synthetic steps is a fundamental green chemistry goal. A convergent synthetic strategy that minimizes the formation of byproducts and maximizes the incorporation of starting material atoms into the final product would be highly desirable.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Chemicals | Replacing elemental bromine with NBS or other solid brominating agents. |

| Use of Safer Solvents | Exploring alternatives to chlorinated solvents, such as ionic liquids or solvent-free conditions. |

| Catalysis | Employing highly active and recyclable catalysts for C-S bond formation. |

| Atom Economy | Designing a synthetic route that maximizes the incorporation of reactant atoms into the final product. |

Lack of Specific Research Data Precludes Detailed Article on the Reactivity of this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the reactivity and mechanistic investigations of the chemical compound this compound. Specifically, there is a notable absence of published studies detailing its participation in a range of palladium, nickel, and copper-catalyzed cross-coupling reactions. Consequently, the creation of an in-depth article with specific experimental data, as initially outlined, cannot be fulfilled at this time.

The intended article was structured to explore the reactions at the aryl bromide moiety of this compound, with a focus on several key transformations:

Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions.

Nickel-Catalyzed Cross-Coupling Reactions.

Copper-Catalyzed Coupling Reactions.

The absence of this foundational data makes it impossible to generate a scientifically accurate and detailed article that adheres to the requested structure and content inclusions, which mandated detailed research findings and data tables. Constructing such an article without supporting evidence would require speculation and would not meet the standards of scientific rigor.

Therefore, until specific research on the reactivity of this compound is published and becomes publicly available, a thorough and factual discussion of its behavior in the aforementioned cross-coupling reactions cannot be provided.

Reactivity and Mechanistic Investigations of 5 Bromo 1,3 Dimethyl 2 Methylsulfanyl Benzene

Reactions at the Aryl Bromide Moiety

Mechanistic Elucidation of Cross-Coupling Cycles

The carbon-bromine bond at the C5 position of 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene serves as a key functional handle for participation in various palladium-catalyzed cross-coupling reactions. While specific mechanistic studies detailing the kinetic and thermodynamic parameters for this particular substrate are not extensively documented in publicly available literature, the underlying mechanism is widely understood to follow the well-established catalytic cycle for reactions like the Suzuki-Miyaura coupling. This cycle, foundational to modern organic synthesis, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps orchestrated by a palladium catalyst.

The generally accepted mechanism commences with a catalytically active Pd(0) species, typically stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The first crucial step is the oxidative addition of the aryl bromide, this compound, to the Pd(0) center. This reaction involves the cleavage of the C-Br bond and results in the formation of a square planar Pd(II) intermediate. The electronic properties of the aryl ring, influenced by the electron-donating methyl and methylsulfanyl groups, can affect the rate of this step.

Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic moiety to the palladium(II) center, displacing the bromide ion. This forms a new diorganopalladium(II) complex. The choice of base is critical for the efficiency of this step, as it facilitates the formation of a more nucleophilic boronate species.

The final step of the catalytic cycle is reductive elimination . The two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and yielding the final cross-coupled product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic nature of the ligands on the palladium center play a significant role in promoting this final, product-forming step. The entire process is a highly efficient catalytic loop capable of generating complex molecular architectures from simple precursors.

| Step | Description | Intermediate Structure (Schematic) |

| 1. Oxidative Addition | The C-Br bond of this compound adds across a Pd(0) complex (PdLn), forming a Pd(II) species. | Ar-Pd(II)(Br)Ln |

| 2. Transmetalation | An organoboron reagent (R-B(OR')2), activated by a base, transfers its organic group (R) to the Pd(II) center, displacing the bromide. | Ar-Pd(II)(R)Ln |

| 3. Reductive Elimination | The two organic groups (Ar and R) on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | R-Ar + Pd(0)Ln |

Table 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling of this compound (Ar-Br).

Reactions at the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group in this compound is a site of significant reactivity, primarily due to the presence of lone pairs of electrons, which impart nucleophilic character. This allows for a range of chemical transformations, most notably oxidation to sulfoxides and sulfones, as well as reactions involving coordination to transition metals.

Oxidation to Sulfoxides and Sulfones

The thioether moiety can be readily oxidized to form the corresponding sulfoxide (B87167), 5-Bromo-1,3-dimethyl-2-(methylsulfinyl)benzene, and subsequently to the sulfone, 5-Bromo-1,3-dimethyl-2-(methylsulfonyl)benzene. These transformations significantly alter the electronic and steric properties of the molecule. The oxidation state of the sulfur atom can be controlled by the choice of oxidant and the reaction conditions, often allowing for the selective synthesis of either the sulfoxide or the sulfone. nih.gov

Common oxidizing agents employed for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (Oxone®). nih.govmasterorganicchemistry.com The reaction with one equivalent of a mild oxidant at low temperatures typically favors the formation of the sulfoxide. wikipedia.org In contrast, the use of excess oxidant and/or higher reaction temperatures generally leads to the formation of the sulfone, as the intermediate sulfoxide undergoes further oxidation. nih.govscholaris.ca

| Oxidizing Agent | Typical Conditions | Predominant Product |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | CH₂Cl₂, 0 °C to r.t. | 5-Bromo-1,3-dimethyl-2-(methylsulfinyl)benzene |

| m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | CH₂Cl₂, r.t. to reflux | 5-Bromo-1,3-dimethyl-2-(methylsulfonyl)benzene |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, r.t. | Mixture, conditions determine selectivity |

| Oxone® (KHSO₅·0.5KHSO₄·0.5K₂SO₄) (~1.5 equiv.) | CH₃OH/H₂O, r.t. | 5-Bromo-1,3-dimethyl-2-(methylsulfinyl)benzene |

| Oxone® (KHSO₅·0.5KHSO₄·0.5K₂SO₄) (>3 equiv.) | CH₃OH/H₂O, reflux | 5-Bromo-1,3-dimethyl-2-(methylsulfonyl)benzene |

Table 2: Common Conditions for the Selective Oxidation of the Methylsulfanyl Group.

The electron-donating methyl groups on the benzene (B151609) ring of the substrate would be expected to increase the electron density on the sulfur atom, enhancing its nucleophilicity and potentially increasing the rate of oxidation compared to an unsubstituted analogue. Conversely, the bromine atom is electron-withdrawing, which may slightly attenuate this effect. The rate of the second oxidation step (sulfoxide to sulfone) is typically slower than the first (sulfide to sulfoxide) because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing character of the sulfinyl oxygen. This difference in reaction rates is the basis for the selective synthesis of sulfoxides under controlled conditions.

The oxidation of the methylsulfanyl group is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. In the case of a peroxy acid like m-CPBA, the mechanism involves a concerted process where the sulfur atom's lone pair attacks one of the peroxy oxygen atoms, while the peroxy O-O bond cleaves and the proton is transferred to the carbonyl oxygen of the peroxy acid.

The formation of the sulfone occurs through the subsequent oxidation of the initially formed sulfoxide. The mechanism is analogous, with the less nucleophilic sulfur of the sulfoxide attacking another molecule of the oxidant. The selectivity for sulfoxide versus sulfone is therefore a direct consequence of controlling the stoichiometry of the oxidant and the reaction conditions. nih.govnih.gov Limiting the amount of oxidant to one equivalent allows the reaction to be stopped at the sulfoxide stage, taking advantage of the faster rate of the first oxidation compared to the second.

Alkylation and Related Transformations

The nucleophilic sulfur atom of the thioether can also act as a nucleophile in SN2 reactions with alkyl halides. This alkylation reaction results in the formation of a trialkylsulfonium salt. For instance, treatment of this compound with an alkylating agent such as methyl iodide (CH₃I) would be expected to yield the corresponding dimethyl-(4-bromo-2,6-dimethylphenyl)sulfonium iodide.

This reaction proceeds via the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. Sulfonium (B1226848) salts are versatile synthetic intermediates and can participate in various subsequent transformations. The formation of the sulfonium salt converts the neutral thioether into a positively charged group, which significantly alters the reactivity and physical properties of the molecule.

Transition Metal Coordination Chemistry with the Thioether Ligand

Thioethers are classified as soft ligands in the context of Hard and Soft Acids and Bases (HSAB) theory and are known to coordinate with a variety of transition metals, particularly soft or borderline metal centers like Pd(II), Pt(II), Cu(I), Ag(I), and Ru(II). The sulfur atom in this compound possesses two lone pairs of electrons, enabling it to function as a monodentate ligand, donating one of these pairs to a vacant orbital on a metal center to form a coordinate covalent bond.

In a potential coordination complex, the thioether sulfur would act as a Lewis base. The resulting complexes can exhibit various geometries depending on the metal, its oxidation state, and the other ligands present. For example, with a metal like Pd(II), which favors square planar geometries, this compound could occupy one of the coordination sites. The C-S-C bond angle in coordinated thioethers is typically around 99°, and the sulfur center becomes pyramidal upon coordination. While specific complexes involving this compound as a ligand are not extensively reported, its ability to coordinate to transition metals is inferred from the well-established coordination chemistry of aryl thioethers. This coordination is a fundamental aspect of certain catalytic processes where substrate-catalyst binding via a thioether group can occur.

C(sp3)-S Bond Cleavage Reactions

The cleavage of the C(sp3)-S bond in aryl methyl sulfides like this compound is a reaction of significant interest, leading to the formation of valuable intermediates. This transformation can be achieved under various conditions, often involving radical or electrophilically initiated pathways.

Recent studies have demonstrated that N-halosuccinimides are effective reagents for the selective cleavage of C(sp3)-S bonds in thioethers. For instance, N-fluorobenzenesulfonimide (NFSI) has been shown to facilitate the cleavage of the methyl C(sp3)-S bond in aryl methylthioethers at elevated temperatures. organic-chemistry.org This process is believed to proceed through the formation of a fluorosulfonium intermediate. organic-chemistry.org Similarly, N-bromosuccinimide (NBS) can also mediate this cleavage, typically generating a bromosulfonium intermediate which then undergoes further reaction. organic-chemistry.orgresearchgate.net

The general selectivity for C-S bond cleavage follows the order: furfuryl C(sp3)−S > benzyl (B1604629) C(sp3)−S > alkyl C(sp3)−S > C(sp2)−S. organic-chemistry.org In the case of this compound, the C(sp3)-S bond is of the alkyl C(sp3)-S type. These methods are advantageous as they are operationally simple and avoid the use of transition metals. organic-chemistry.org

Photochemical methods can also induce C-S bond cleavage. Irradiation of alkyl and benzyl sulfides can lead to homolytic cleavage of the C-S bond, forming thiyl and alkyl radicals. researchgate.net Furthermore, steady-state and laser flash photolysis of certain aryl sulfides in the presence of a photosensitizer can lead to the formation of radical cations that subsequently undergo C-S bond cleavage. nih.gov

Table 1: Reagents and Conditions for C(sp3)-S Bond Cleavage in Aryl Methyl Sulfides

| Reagent | Conditions | Intermediate | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Elevated temperature | Fluorosulfonium intermediate | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Room temperature or elevated | Bromosulfonium intermediate | organic-chemistry.orgresearchgate.net |

| Photochemical Irradiation | UV light | Radical species | researchgate.net |

| Photolysis with Sensitizer | Laser flash photolysis | Radical cation | nih.gov |

Reactions at the Methyl Groups (Benzylic Positions)

The methyl groups of this compound are at benzylic positions, which makes them susceptible to a variety of functionalization reactions. This enhanced reactivity is due to the stabilization of radical or ionic intermediates by the adjacent aromatic ring.

Benzylic Functionalization (e.g., C-H Activation, Radical Reactions)

Benzylic C-H bonds can be selectively functionalized through radical-mediated processes. A classic method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. mychemblog.comkoreascience.kr This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. mychemblog.com This radical then reacts with Br₂ (present in small amounts or generated in situ) to yield the benzylic bromide. mychemblog.com For the subject compound, this would lead to the formation of 5-bromo-1-(bromomethyl)-3-methyl-2-(methylsulfanyl)benzene or 5-bromo-1,3-bis(bromomethyl)-2-(methylsulfanyl)benzene, depending on the stoichiometry of NBS used. It is important to note that the choice of solvent is crucial; nonpolar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) favor benzylic bromination, whereas polar solvents can lead to electrophilic aromatic substitution on the ring. mychemblog.commdma.ch

Lewis acids can also catalyze benzylic bromination. For instance, zirconium(IV) chloride has been shown to catalyze the benzylic bromination of toluene (B28343) derivatives with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding through a radical generation pathway. nih.gov

Theoretical studies on the reaction of bromine atoms with xylenes (B1142099) indicate that hydrogen abstraction from the methyl group is the most plausible reaction pathway, proceeding through a complex-forming mechanism. rsc.org

Table 2: Conditions for Benzylic Bromination

| Reagent | Initiator/Catalyst | Solvent | Conditions | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or 1,2-Dichlorobenzene | Reflux, Light/Heat | mychemblog.comkoreascience.kr |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride | - | Room Temperature | nih.gov |

Directed Functionalization Strategies

While the methylsulfanyl group is a known directing group in other types of reactions such as Directed Ortho Metalation (DoM), its ability to direct functionalization specifically to the benzylic positions is less commonly reported. Generally, directed C-H functionalization relies on the coordination of a catalyst to a directing group, which then positions the catalyst to activate a nearby C-H bond. While some catalytic systems can differentiate between C-H bonds, direct activation of a benzylic C-H bond guided by an ortho-thioether group is not a widely established strategy. More commonly, directing groups are used for the functionalization of C-H bonds on the aromatic ring itself. Electrochemical methods have shown promise in the tunable benzylic C-H functionalization of (thio)xanthenes, suggesting that the sulfur atom can play a role in the reactivity of adjacent benzylic positions under specific conditions. nih.gov

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The regioselectivity of EAS on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. pressbooks.publibretexts.org For this compound, we must consider the directing effects of the bromo, two methyl, and methylsulfanyl groups on the two unsubstituted positions (C4 and C6).

-Br (Bromo group): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of the resonance donation of its lone pair electrons.

-CH₃ (Methyl group): This is an activating group that directs ortho and para due to its electron-donating inductive and hyperconjugation effects.

-SCH₃ (Methylsulfanyl group): This is an activating group and an ortho, para-director due to the strong resonance donation from the sulfur lone pairs, which outweighs its inductive electron-withdrawing effect.

In polysubstituted benzenes, the position of the incoming electrophile is determined by the combined effects of all substituents. youtube.compearson.com When directing groups are in competition, the most powerful activating group generally dictates the regioselectivity. youtube.com In this molecule, the -SCH₃ and -CH₃ groups are activating, while the -Br group is deactivating. The -SCH₃ group is a stronger activating group than the -CH₃ groups.

The unsubstituted positions are C4 and C6.

Position C4: This position is para to the -SCH₃ group, ortho to one -CH₃ group, and meta to the -Br and the other -CH₃ group.

Position C6: This position is ortho to the -SCH₃ group and one -CH₃ group, and meta to the -Br and the other -CH₃ group.

Both the strong activating -SCH₃ group and one of the -CH₃ groups direct towards both C4 and C6. However, the position between two substituents (C6 is between a methyl and the bromo group) can be sterically hindered. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating and directing methylsulfanyl group and less sterically hindered.

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

| -SCH₃ | C2 | Activating (Resonance) | Ortho, Para |

| -CH₃ | C1, C3 | Activating (Inductive, Hyperconjugation) | Ortho, Para |

| -Br | C5 | Deactivating (Inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orglibretexts.org The parent compound, this compound, is not sufficiently activated for SNAr because it lacks strong EWGs. The methyl and methylsulfanyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.

To make this molecule undergo SNAr at the position of the bromine atom (a good leaving group), it would be necessary to introduce at least one strong EWG, such as a nitro group (-NO₂), ortho or para to the bromine. For example, if a nitro group were introduced at the C4 or C6 position through an EAS reaction, the resulting compound would be activated for SNAr.

The mechanism of SNAr is a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of EWGs at the ortho and/or para positions is crucial for stabilizing this negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Table 4: Hypothetical Activated Derivatives for SNAr

| Activated Derivative | Potential Nucleophiles | Expected Product |

| 5-Bromo-1,3-dimethyl-4-nitro-2-(methylsulfanyl)benzene | RO⁻, RNH₂, RS⁻ | 4-Alkoxy/Amino/Thio-1,3-dimethyl-5-bromo-2-(methylsulfanyl)benzene |

| 5-Bromo-1,3-dimethyl-6-nitro-2-(methylsulfanyl)benzene | RO⁻, RNH₂, RS⁻ | 6-Alkoxy/Amino/Thio-1,3-dimethyl-5-bromo-2-(methylsulfanyl)benzene |

Directed Ortho Metalation (DoM) Studies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. unblog.fr It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles.

The ability of different functional groups to direct lithiation has been established, creating a hierarchy of directing power. harvard.eduorganic-chemistry.org The methylsulfanyl group (-SCH₃) is known to be a DMG, although it is generally considered to be of moderate strength. Other groups on the ring, such as halogens, can also influence the regioselectivity of the metalation.

In this compound, the primary DMG is the -SCH₃ group at C2. This group would direct metalation to the ortho positions. However, both ortho positions (C1 and C3) are already substituted with methyl groups. Therefore, a standard DoM reaction directed by the methylsulfanyl group is not possible.

However, the bromine atom at C5 could potentially act as a directing group, or influence a halogen-lithium exchange. For bromides, lithium-halogen exchange is often faster than deprotonation. uwindsor.ca This would lead to the formation of a lithiated species at C5, which could then react with an electrophile.

Additionally, the methyl groups themselves have acidic benzylic protons. While aromatic C-H bonds are generally less acidic than benzylic C-H bonds, the presence of a DMG can enhance the kinetic acidity of the ortho protons, often favoring aromatic deprotonation over benzylic deprotonation when using alkyllithium bases. uwindsor.ca The use of lithium amide bases, on the other hand, typically favors benzylic lithiation. uwindsor.ca

Given the substitution pattern of the target molecule, a simple DoM reaction is unlikely. The more probable outcome upon treatment with a strong organolithium base would be a lithium-halogen exchange at the C5 position.

Table 5: Relative Directing Power of Selected DMGs

| Directing Group | Relative Strength | Reference |

| -CONR₂ | Strong | organic-chemistry.org |

| -OCONR₂ | Strong | organic-chemistry.org |

| -SO₂NR₂ | Strong | organic-chemistry.org |

| -OCH₃ | Moderate | organic-chemistry.org |

| -SCH₃ | Moderate | - |

| -F | Moderate | organic-chemistry.org |

| -Cl | Weak | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the compound's structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The aromatic region of the ¹H NMR spectrum would feature two singlets for the non-equivalent aromatic protons (H4 and H6). The methyl groups attached to the benzene (B151609) ring (at C1 and C3) would likely appear as a single peak due to chemical equivalence, while the methyl group of the methylsulfanyl substituent (-SCH₃) would present a distinct singlet. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-CH₃ | ~2.3 - 2.5 | ~20 - 25 |

| C3-CH₃ | ~2.3 - 2.5 | ~20 - 25 |

| S-CH₃ | ~2.4 - 2.6 | ~15 - 20 |

| H4 | ~7.2 - 7.4 | ~130 - 135 |

| H6 | ~7.2 - 7.4 | ~130 - 135 |

| C1 | N/A | ~138 - 142 |

| C2 | N/A | ~135 - 140 |

| C3 | N/A | ~138 - 142 |

| C4 | ~7.2 - 7.4 | ~130 - 135 |

| C5 | N/A | ~120 - 125 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

While one-dimensional (1D) NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily confirm the absence of coupling between the aromatic protons (H4 and H6), as they are separated by more than three bonds, reinforcing their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals of the three methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

The protons of the C1-methyl group to carbons C1, C2, and C6.

The protons of the S-methyl group to carbon C2.

The aromatic proton H4 to carbons C2, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the S-methyl protons and the adjacent C1-methyl protons, as well as the H6 proton, confirming their spatial proximity.

Dynamic NMR studies investigate molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For this compound, a potential area of study would be the rotational barrier around the C2-S bond. At low temperatures, rotation might be slow enough to result in distinct NMR signals for conformers, which would coalesce as the temperature increases. However, there is currently no specific dynamic NMR research published for this compound in available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (C₉H₁₁BrS), the exact mass can be calculated. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of a monobrominated compound.

HRMS Data for C₉H₁₁BrS

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrS | - |

| Monoisotopic Mass | 229.97648 Da | nih.gov |

| Molecular Weight | 231.15 g/mol | nih.gov |

Analysis of the fragmentation pattern provides further structural confirmation. Under electron impact (EI) ionization, the molecule would likely undergo fragmentation through several pathways. Common fragmentation would involve the loss of a methyl radical (-CH₃) from the methylsulfanyl group to form a stable cation, or cleavage of the C-S bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. vscht.czlibretexts.org

Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

C-H Bending: In-plane and out-of-plane bending vibrations for the methyl groups and aromatic protons will be present in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. vscht.cz The pattern of the out-of-plane bending can sometimes help confirm the substitution pattern of the aromatic ring.

C-S and C-Br Stretching: The C-S (thioether) and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically at lower wavenumbers (below 800 cm⁻¹).

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| CH₃ | Bending | 1470 - 1370 |

| C-S | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and the torsional angles within the molecule, revealing its preferred conformation in the crystal lattice.

A crystallographic analysis of this compound would confirm the substitution pattern on the benzene ring and detail the geometry of the methylsulfanyl group relative to the ring. mdpi.comresearchgate.net Furthermore, it would elucidate any intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the packing of the molecules in the crystal. mdpi.comresearchgate.net

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the primary scientific literature or deposited in crystallographic databases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, making it an ideal method for studying substituted benzene (B151609) derivatives like 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is the computational process of finding this minimum energy structure. cnr.ityoutube.com For this compound, this involves calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in a stable conformation.

A key aspect of this molecule's structure is the orientation of the methylsulfanyl (-SCH₃) group relative to the benzene ring. The bond between the sulfur atom and the ring carbon allows for rotation, leading to different conformers. Conformational analysis would involve calculating the energy for various rotational angles (dihedral angles) to identify the most stable orientation and any energy barriers to rotation. In studies of similar substituted benzenes, the preferred conformation is often one that minimizes steric hindrance between adjacent groups. rsc.org For this compound, the interaction between the -SCH₃ group and the flanking methyl groups would be a primary determinant of its preferred geometry.

Illustrative Geometrical Parameters: While specific optimized coordinates for this compound are not published, DFT calculations on analogous molecules like 2-bromo-xylene and methylsulfanylbenzene provide expected values for key bond lengths and angles.

| Parameter | Typical Calculated Value (Å or °) |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-S bond length | ~1.77 Å |

| S-C (methyl) bond length | ~1.81 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-S-C bond angle | ~100-105° |

| Note: These are representative values from DFT studies on structurally related compounds and serve as an estimation for this compound. |

DFT is exceptionally well-suited for analyzing the electronic properties of a molecule. The distribution of electrons governs a molecule's reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, which has lone pairs of electrons. The LUMO is likely to be an antibonding π* orbital of the aromatic ring. rsc.org The electron-donating methyl and methylsulfanyl groups would raise the HOMO energy, making the ring more susceptible to electrophilic attack, while the electronegative bromine atom would have a counteracting, electron-withdrawing effect.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting where a molecule is likely to interact with other chemical species. scispace.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netmdpi.com

In an MEP map of this compound, the most negative regions would likely be located around the sulfur atom due to its lone pairs and above the π-system of the aromatic ring. nih.gov The hydrogen atoms of the methyl groups would exhibit a positive potential. The bromine atom would show a region of slightly negative potential around its circumference but a positive region (a "sigma-hole") along the C-Br bond axis, which can influence intermolecular interactions.

DFT can be used to model the entire course of a chemical reaction, from reactants to products. researchgate.net This involves identifying the lowest energy path on the potential energy surface. A crucial point along this path is the transition state, which is the highest energy structure that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. acs.orgresearchgate.net DFT calculations could model the approach of a nucleophile, the formation of an intermediate (if any), and the departure of the bromide ion. nih.gov Such calculations would reveal whether the reaction is likely to proceed and how the methyl and methylsulfanyl groups influence the reaction's feasibility and regioselectivity. The presence of these groups would sterically hinder attack at certain positions and electronically influence the stability of any intermediates or transition states. nih.govresearchgate.netnih.govacs.org

A significant advantage of DFT is its ability to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensor for each nucleus. uzh.chscispace.comaps.orgrug.nl These calculations are highly sensitive to the molecular geometry and electronic environment. nih.gov For this compound, DFT could predict the specific chemical shifts for the two non-equivalent aromatic protons, the two distinct methyl groups, and the methylsulfanyl protons, aiding in the assignment of experimental spectra.

Vibrational Frequencies: DFT can also calculate the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. acs.org These calculated frequencies correlate with the peaks observed in Infrared (IR) and Raman spectra. nih.govacs.orgchemrxiv.org Analysis of the vibrational modes for this compound would show characteristic frequencies for C-H stretches of the aromatic ring and methyl groups, C-S stretching, and C-Br stretching, among others. Comparing calculated and experimental spectra is a powerful method for structural verification.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.

For this compound, ab initio calculations would provide a rigorous examination of its electronic properties and reactivity. nih.govresearchgate.net These methods can be used to calculate ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), which are fundamental measures of reactivity. arxiv.org By providing a highly accurate description of the electron correlation, these methods can serve as a benchmark for results obtained from DFT, ensuring their reliability for predicting the chemical behavior of this brominated aryl sulfide (B99878).

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While DFT and ab initio methods are excellent for studying single molecules in the gas phase, the behavior of molecules in a liquid or solution can be significantly different. Molecular Dynamics (MD) simulations are designed to model the movement and interactions of molecules over time, providing a dynamic picture of their behavior in a condensed phase. researchgate.netnih.gov

An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their positions and velocities over a period of time, typically nanoseconds to microseconds. koreascience.krresearchgate.net

These simulations can reveal important information about:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: How the orientation of the methylsulfanyl group fluctuates in solution.

Intermolecular Interactions: The nature and strength of interactions between solute molecules or between the solute and the solvent.

Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.

For this compound, MD simulations could predict its solubility and how it aggregates in different solvents, providing a crucial link between its molecular properties and its macroscopic behavior.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Similarly, comprehensive studies on the global and local reactivity descriptors for this compound are not found in the existing literature. These descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the reactivity and stability of a molecule. researchgate.net Global reactivity descriptors include chemical potential, chemical hardness, and the electrophilicity index, which provide a general overview of the molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule, distinguishing between nucleophilic, electrophilic, and radical attack. The absence of such computational studies for this compound means that a detailed, quantitative understanding of its chemical reactivity from a theoretical standpoint remains to be established.

Applications and Utility in Advanced Organic Synthesis

As a Versatile Building Block for Polyfunctionalized Aromatics

The presence of a bromine atom on the aromatic ring of 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene is its most prominent feature for synthetic utility. Aryl bromides are cornerstone substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of functional groups, transforming the starting material into highly substituted, polyfunctionalized aromatic compounds.

Key methodologies applicable to this building block include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids to form new C-C bonds, leading to biaryl or styrenyl derivatives.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines, a common core in pharmaceuticals and materials science.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are valuable intermediates for further transformations or as components in conjugated materials.

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

The thioether and dimethyl groups on the ring also influence the reactivity, both through steric hindrance and electronic effects, potentially allowing for regioselective functionalization. A comprehensive literature search did not yield specific studies detailing the substrate scope and yields for these cross-coupling reactions using this compound. However, the general applicability of these methods to aryl bromides is well-established.

Table 1: Illustrative Cross-Coupling Methodologies Applicable to this compound This table represents a conceptual framework for potential reactions, as specific experimental data for this compound is not available in the reviewed literature.

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Ligand (Example) | Base (Example) | Potential Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Biaryl |

| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Tertiary Arylamine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | Aryl Alkyne |

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Substituted Styrene |

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Aryl bromides bearing additional functional groups, such as this compound, are valuable starting materials for synthesizing complex heterocyclic systems. The bromine atom can serve as a handle for intramolecular or intermolecular cyclization reactions.

Potential synthetic routes to heterocycles from this compound could involve:

Multi-step Synthesis: Initial functionalization via cross-coupling at the bromide position, followed by a subsequent reaction involving the thioether or a methyl group to close a ring. For example, coupling with an amine could be followed by an intramolecular cyclization to form a benzothiazole-type structure, although this would require modification of the existing thioether.

Directed Ortho-metalation: The thioether group could potentially direct metalation to the adjacent C6 position, allowing for the introduction of a new functional group which could then participate in a cyclization reaction with the bromo-substituent.

While the synthesis of various heterocycles like benzofurans and thiazoles from different bromo-aromatic precursors is well-documented, specific research that utilizes this compound for the construction of complex heterocyclic systems has not been reported in the surveyed scientific literature. sciepub.comresearchgate.netresearchgate.netmdpi.com

Intermediate in Stereoselective Synthesis

The current structure of this compound is achiral. Its role as an intermediate in stereoselective synthesis would depend on its transformation into a chiral molecule or its use in a reaction that creates a new stereocenter with high selectivity.

This could be achieved through several hypothetical pathways:

Oxidation of the Thioether: The sulfur atom could be oxidized to a sulfoxide (B87167), creating a chiral center. The resulting 5-bromo-1,3-dimethyl-2-(methylsulfinyl)benzene would be a chiral building block. Subsequent reactions at the bromine site could then be influenced by this stereocenter, potentially leading to diastereoselective outcomes.

Asymmetric Cross-Coupling: The use of chiral ligands in a palladium-catalyzed cross-coupling reaction could, in principle, generate an atropisomeric biaryl product if a sterically hindered partner is used.

Directed Functionalization: Asymmetric functionalization of one of the methyl groups, following a metalation step, could also introduce chirality.

A review of the literature did not uncover any published research where this compound is explicitly used as an intermediate in a stereoselective synthesis to produce enantiomerically enriched products.

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique substitution pattern of this compound makes it a candidate for exploring new synthetic methodologies. The interplay between the aryl bromide and the ortho-thioether group could be exploited to develop novel transformations. For instance, methodologies that involve catalyst insertion into the C-Br bond followed by interaction or rearrangement involving the sulfur atom could lead to new reaction pathways.

Research in this area might focus on:

Catalyst Development: Using the compound as a test substrate to develop new catalysts or ligands that are effective for hindered or electronically-particular aryl bromides.

Tandem Reactions: Designing one-pot reactions where an initial cross-coupling at the bromide is followed by a transformation at the thioether, or vice-versa.

C-H Activation: Investigating selective C-H activation at the C4 or C6 positions, modulated by the electronic and steric environment created by the existing substituents.

Despite the potential for such investigations, there are currently no specific studies in the scientific literature that report the development of new synthetic methods based on the unique reactivity of this compound.

Scaffold for Chemical Library Synthesis (focused on synthetic methodology)

In drug discovery and materials science, the synthesis of chemical libraries containing a common core or scaffold is a crucial strategy for identifying new lead compounds. The structure of this compound is well-suited to serve as a scaffold for combinatorial chemistry.

The primary point of diversification is the C-Br bond, which can be subjected to a wide range of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. This allows for the systematic variation of one part of the molecule while keeping the core structure constant.

A methodological approach to library synthesis could involve:

Parallel Synthesis: Setting up an array of reactions where the common scaffold, this compound, is reacted with a library of different building blocks (e.g., boronic acids, amines, alkynes).

Further Diversification: The thioether group offers a secondary point for modification. For example, after an initial cross-coupling reaction, the thioether could be oxidized to a sulfoxide or sulfone, creating a new set of compounds with different physicochemical properties.

While the principle of using functionalized aromatic compounds as scaffolds is a fundamental concept in library synthesis, there is no specific research available that describes the use of this compound as a central scaffold in the described methodological context.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Profiles

While the individual functional groups of 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene suggest certain reactivities, the interplay of their electronic and steric effects could lead to uncharted chemical behavior. Future research should systematically investigate its participation in a variety of modern organic reactions.

A primary area for exploration is its engagement in diverse cross-coupling reactions. Beyond standard Suzuki and Buchwald-Hartwig aminations, its potential in less common coupling methodologies, such as Sonogashira, Heck, and Stille reactions, remains to be fully elucidated. The steric hindrance imposed by the ortho-methyl groups may necessitate the development of specialized catalyst systems to achieve high efficiency. Furthermore, investigating its reactivity in C-H activation/functionalization reactions at the methyl groups or the aromatic ring could unveil novel pathways to more complex molecular architectures. The influence of the methylsulfanyl group as a potential directing group or a site for further transformation in these reactions warrants detailed investigation.

Development of Asymmetric Synthetic Routes Utilizing the Compound

The prochiral nature of this compound, particularly with respect to the potential for creating planar chirality through selective functionalization, makes it an attractive target for asymmetric synthesis. Future efforts could focus on several key areas:

Asymmetric Cross-Coupling: The development of enantioselective cross-coupling reactions, where a chiral catalyst system differentiates between the two ortho-positions relative to the bromine, could lead to the synthesis of atropisomeric biaryls. This would require the design of novel chiral ligands capable of overcoming the steric bulk of the substrate.

Directed Asymmetric C-H Functionalization: Utilizing the existing functional groups as directing elements for asymmetric C-H activation could provide a direct route to chiral derivatives. For instance, the methylsulfanyl group could be oxidized to a sulfoxide (B87167), which can act as a chiral auxiliary and directing group for subsequent stereoselective transformations.

Enantioselective Desymmetrization: Reactions that desymmetrize the molecule by selectively transforming one of the two methyl groups or reacting at one of the two unsubstituted aromatic positions in an enantioselective manner would be a powerful tool for accessing chiral building blocks.

Integration into Continuous Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. mdpi.com Integrating the synthesis and transformations of this compound into continuous flow processes represents a significant and practical research direction.

Future work could focus on developing a continuous flow synthesis of the parent compound itself, potentially improving upon existing batch methods. Subsequently, key transformations, such as lithiation followed by electrophilic quench or various cross-coupling reactions, could be adapted to a flow regime. flowfrontier.co.jp This would not only enable the safer handling of potentially hazardous reagents and intermediates but also allow for rapid optimization of reaction conditions and facilitate large-scale production for further studies or applications. The development of packed-bed reactors containing immobilized catalysts for the transformation of this compound would be a particularly valuable contribution.

Design and Synthesis of Novel Derivatives with Tailored Reactivity via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure and reactivity of this compound, guiding the design of novel derivatives with specific properties.

Future computational studies could focus on:

Predicting Reactivity: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various transition states in potential reactions. nih.gov This can help prioritize experimental efforts towards the most promising transformations.

Designing Novel Ligands: For cross-coupling reactions, computational modeling can aid in the design of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that are sterically and electronically optimized to interact efficiently with the palladium catalyst and the sterically hindered substrate. researchgate.netpolyu.edu.hk

Tailoring Electronic Properties: By modeling the effects of introducing different substituents onto the aromatic ring, it is possible to design derivatives with tailored electronic properties, such as altered redox potentials or specific spectroscopic signatures. mdpi.com

These computational predictions would then be validated through the targeted synthesis and experimental evaluation of the most promising candidates.

Investigation of Catalytic Systems for Enhanced Transformations

The development of novel and more efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. The steric hindrance around the bromine atom and the potential for catalyst inhibition by the sulfur atom present unique challenges that require innovative catalytic solutions.

Future research in this area should explore:

Advanced Palladium Catalysis: The design and application of palladium catalysts with bulky and electron-rich ligands, such as biaryl phosphines or advanced NHCs, could significantly improve the efficiency of cross-coupling reactions involving this sterically demanding substrate. nih.gov

Alternative Metal Catalysis: Investigating the utility of other transition metals, such as nickel, copper, or rhodium, for catalyzing transformations of this compound could open up new reaction pathways that are not accessible with palladium. rsc.org

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations under mild conditions, such as radical-mediated functionalization or cross-coupling reactions that proceed through different mechanisms than traditional transition metal-catalyzed processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.